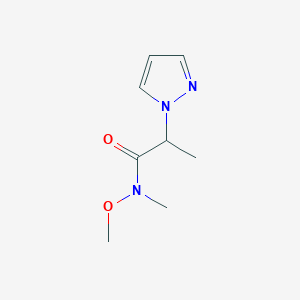![molecular formula C14H10N4O4S B14813459 2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B14813459.png)
2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach is the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is then followed by intramolecular cyclization . These reactions typically require specific conditions such as the presence of a base or a catalyst to proceed efficiently.
Chemical Reactions Analysis
2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, thiophene derivatives have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, in the field of material science, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some thiophene derivatives are known to inhibit enzymes or receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can be compared with other similar compounds such as 2-amino-4,5-dihydrothiophene-3-carbonitriles and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives . These compounds share similar structural motifs and exhibit comparable biological activities. the presence of the 2,4-dinitrophenyl group in this compound may impart unique properties and enhance its reactivity and biological activity .
Properties
Molecular Formula |
C14H10N4O4S |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H10N4O4S/c15-7-10-9-2-1-3-13(9)23-14(10)16-11-5-4-8(17(19)20)6-12(11)18(21)22/h4-6,16H,1-3H2 |
InChI Key |
NJWNSKUIRMQHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B14813380.png)
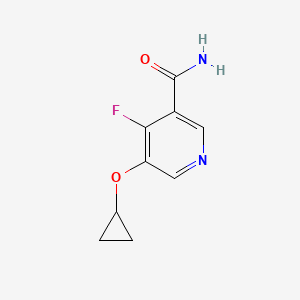
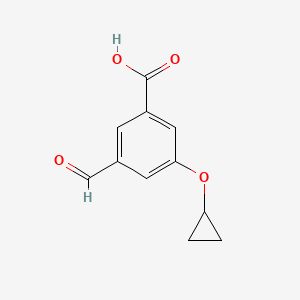
![ethyl (3E)-3-[(4-methoxyphenyl)imino]butanoate](/img/structure/B14813389.png)
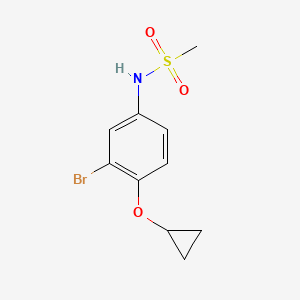
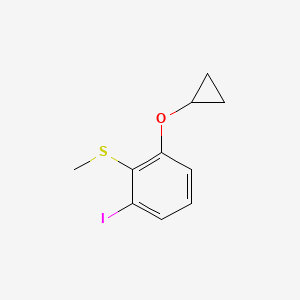
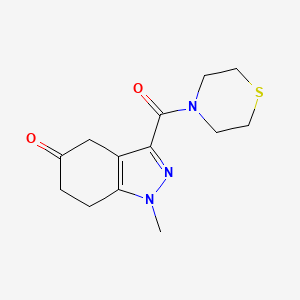
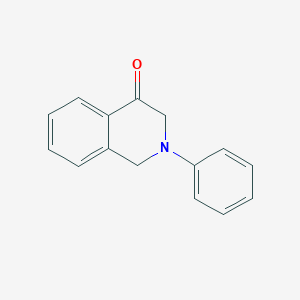
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline](/img/structure/B14813438.png)
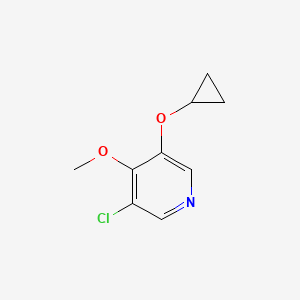
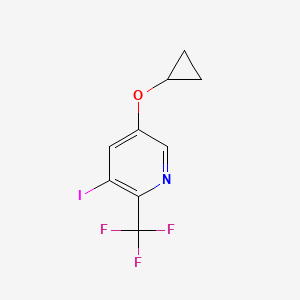
![3,3'-dimethyl-N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B14813448.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14813453.png)
